(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate
CAS No.: 155836-47-8
Cat. No.: VC21089282
Molecular Formula: C20H25NO3
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 155836-47-8 |
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Molecular Formula | C20H25NO3 |
Molecular Weight | 327.4 g/mol |
IUPAC Name | tert-butyl N-[(2S)-3-hydroxy-1,1-diphenylpropan-2-yl]carbamate |
Standard InChI | InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-17(14-22)18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17-18,22H,14H2,1-3H3,(H,21,23)/t17-/m1/s1 |
Standard InChI Key | OGVCRJDQGBIHAG-QGZVFWFLSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES | CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CO)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Physical and Chemical Properties
Basic Physical Properties
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate appears as a white solid at room temperature . The compound has a molecular weight of 327.42 g/mol and a molecular formula of C20H25NO3 . Standard storage conditions recommend keeping the compound at room temperature, suggesting reasonable stability under ambient conditions .
Chemical Structure and Composition
The chemical structure of (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate features a central carbon backbone with specific functional groups:
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Stereochemistry: (S) configuration at the carbon bearing the carbamate group
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Functional Groups: Primary alcohol (-OH), carbamate (-NHCOO-), and two phenyl rings
The presence of these functional groups contributes to the compound's chemical reactivity and its utility in various synthetic pathways.
Applications and Uses
Synthetic Applications
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate serves as an important chiral building block in organic synthesis. The compound's utility derives from its:
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Protected amine functionality, which can be selectively deprotected under acidic conditions
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Free hydroxyl group that can participate in various transformations
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Defined stereochemistry, making it valuable for asymmetric synthesis
These features make it particularly useful in the synthesis of complex molecules where stereochemical control is essential, such as in pharmaceutical development.
Pharmaceutical Relevance
The compound's structural features suggest its potential utility in medicinal chemistry:
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As a precursor in the synthesis of chiral drugs
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In the development of enzyme inhibitors
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For the preparation of peptidomimetics and other biologically active compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
When compared to other carbamate derivatives, (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate shows distinct characteristics:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
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(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate | C20H25NO3 | 327.42 g/mol | Contains two phenyl groups and a hydroxyl group |
(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | C9H16N2O2 | 184.24 g/mol | Contains a cyano group instead of hydroxyl; lacks phenyl groups |
Reactivity Differences
The hydroxyl group in (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate makes it more suited for esterification reactions compared to cyano-containing analogs like (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, which are more suited for nucleophilic substitutions.
Structure-Activity Relationships
The structure of (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate can be analyzed in terms of its potential biological activity:
Key Pharmacophore Elements
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The diphenyl group may contribute to lipophilicity and potential π-π interactions with aromatic residues in biological targets
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The hydroxyl group can participate in hydrogen bonding
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The carbamate functionality provides both hydrogen bond acceptor and donor capabilities
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The (S) stereocenter may be critical for molecular recognition in chiral environments
These structural elements together determine the compound's interactions with potential biological targets.
Future Research Directions
Challenges and Opportunities
The compound presents both challenges and opportunities for researchers:
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Maintaining stereochemical integrity during synthetic transformations
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Exploring selective functionalization of the hydroxyl group in the presence of other functional groups
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Developing applications that take advantage of its specific stereochemical properties
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